molecular formula C22H25N5O2 B2570474 3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878720-38-8

3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2570474
CAS RN: 878720-38-8
M. Wt: 391.475
InChI Key: RWLGGTFSICCYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anxiolytic and Antidepressant Activity :

    • A study by Zagórska et al. (2009) synthesized various derivatives of imidazo[2,1-f]purine-2,4-dione, demonstrating anxiolytic-like and antidepressant-like activity in preclinical studies. One specific compound, 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, showed weaker anxiolytic activity compared to Diazepam but comparable antidepressant activity to Imipramine. This suggests the potential for these compounds in developing new anxiolytic and antidepressant drugs (Zagórska et al., 2009).
  • Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity :

    • Another study by Zagórska et al. (2016) focused on the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds were identified as potent ligands for serotonin receptors and exhibited weak inhibitory potencies for phosphodiesterases PDE4B and PDE10A. This research indicates a pathway for developing new antidepressant and anxiolytic agents (Zagórska et al., 2016).
  • Molecular Docking Studies for Antidepressant and Anxiolytic Agents :

    • A study in 2015 by Zagórska et al. explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones. Through molecular docking studies, they identified several compounds with potential as antidepressant and anxiolytic agents. This study enhances the understanding of how structural modifications can impact the efficacy and selectivity of these compounds towards certain receptors (Zagórska et al., 2015).
  • Solid-Phase Synthesis of Imidazo[2,1-i]purines :

    • Karskela and Lönnberg (2006) developed a method for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. This method contributes significantly to the field of medicinal chemistry by providing a new approach to synthesizing these compounds, potentially leading to novel pharmaceutical agents (Karskela & Lönnberg, 2006).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethyl-6-prop-2-enyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-7-10-25-15(4)16(5)27-18-19(23-21(25)27)24(6)22(29)26(20(18)28)12-17-11-13(2)8-9-14(17)3/h7-9,11,18-19H,1,10,12H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSVPEXUEDGSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3C(N=C4N3C(=C(N4CC=C)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.